



Application Notes and Protocols: Synthesis of 3,5-Dichloro-3'-iodobenzophenone

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Compound of Interest

Compound Name: 3,5-Dichloro-3'-iodobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **3,5-Dichloro-3'-iodobenzophenone**, a potential intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of **3,5-dichlorobenzoyl** chloride from **3,5-dichlorobenzoic** acid, followed by a Friedel-Crafts acylation of iodobenzene.

Data Presentation

Table 1: Reactant and Product Properties



Compound Name	Formula	Molecular Weight (g/mol)	CAS Number	Predicted Boiling Point (°C)	Predicted Density (g/cm³)
3,5- Dichlorobenz oic Acid	C7H4Cl2O2	191.01	51-36-5	301.1±22.0	1.599±0.06
Thionyl Chloride	SOCl ₂	118.97	7719-09-7	76	1.636
3,5- Dichlorobenz oyl Chloride	C7H3Cl3O	209.46	2905-62-6	243.6±13.0	1.526±0.06
Iodobenzene	C ₆ H ₅ I	204.01	591-50-4	188.4	1.831
Aluminum Chloride	AICI3	133.34	7446-70-0	180 (sublimes)	2.44
3,5-Dichloro- 3'- iodobenzoph enone	C13H7Cl2IO	377.00	951891-59-1	451.8±45.0[1]	1.765±0.06[1]

Table 2: Suggested Reagent Quantities for Synthesis



Step	Reagent	Moles (mol)	Mass/Volume
1	3,5-Dichlorobenzoic Acid	0.07	13.4 g
Thionyl Chloride	0.09	10.7 g (6.5 mL)	
Dichloromethane	-	60 mL	-
2	3,5-Dichlorobenzoyl Chloride	~0.07	(from Step 1)
lodobenzene	0.07	14.3 g (7.8 mL)	
Aluminum Chloride	0.084	11.2 g	_
Dichloromethane	-	100 mL	

Experimental Protocols Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

This procedure outlines the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride.[2][3]

Materials:

- 3,5-Dichlorobenzoic acid (13.4 g, 0.07 mol)
- Thionyl chloride (10.7 g, 0.09 mol)
- Dichloromethane (CH2Cl2), anhydrous (60 mL)
- Round-bottom flask (250 mL) with a reflux condenser and drying tube
- Heating mantle
- Rotary evaporator

Procedure:



- In a 250 mL round-bottom flask, combine 3,5-dichlorobenzoic acid (13.4 g) and anhydrous dichloromethane (60 mL).
- Carefully add thionyl chloride (10.7 g) to the suspension.
- Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture from entering the reaction.
- Heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 3,5-dichlorobenzoyl chloride is a liquid or low-melting solid and can be
 used in the next step without further purification. For long-term storage, distillation under
 reduced pressure is recommended.

Step 2: Synthesis of 3,5-Dichloro-3'-iodobenzophenone via Friedel-Crafts Acylation

This protocol describes the aluminum chloride-catalyzed acylation of iodobenzene with 3,5-dichlorobenzoyl chloride. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[4][5]

Materials:

- 3,5-Dichlorobenzoyl chloride (from Step 1, ~0.07 mol)
- lodobenzene (14.3 g, 0.07 mol)
- Anhydrous aluminum chloride (AlCl₃) (11.2 g, 0.084 mol)
- Anhydrous dichloromethane (CH₂Cl₂) (100 mL)



- Three-neck round-bottom flask (500 mL) equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
- Ice bath
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a 500 mL three-neck round-bottom flask under a nitrogen atmosphere and cool it in an ice bath.
- To the flask, add anhydrous aluminum chloride (11.2 g) and anhydrous dichloromethane (50 mL).
- In a separate flask, dissolve the crude 3,5-dichlorobenzoyl chloride (from Step 1) and iodobenzene (14.3 g) in anhydrous dichloromethane (50 mL).
- Transfer the solution of the acid chloride and iodobenzene to the dropping funnel.
- Add the solution dropwise to the stirred suspension of aluminum chloride in dichloromethane over 30 minutes, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL) to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **3,5-Dichloro-3'-iodobenzophenone** can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Visualizations



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Caption: Experimental workflow for the synthesis of **3,5-Dichloro-3'-iodobenzophenone**.

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